



# Deep Tissue Imaging with Sulfo-Cy7.5 Alkyne: Application Notes and Protocols

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Compound of Interest		
Compound Name:	Sulfo-Cy7.5 alkyne	
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### Introduction

**Sulfo-Cy7.5 alkyne** is a near-infrared (NIR) fluorescent dye that is becoming increasingly valuable for deep tissue and in vivo imaging applications.[1][2][3] Its fluorescence emission in the NIR window (750-900 nm) allows for maximal tissue penetration with minimal autofluorescence, leading to a high signal-to-background ratio.[4][5] Structurally similar to indocyanine green (ICG), a dye approved for human use, Sulfo-Cy7.5 boasts an improved quantum yield due to its rigidized trimethylene chain. The presence of sulfonate groups enhances its water solubility, making it highly suitable for biological applications.

The terminal alkyne group on Sulfo-Cy7.5 allows for its covalent conjugation to azide-modified biomolecules via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry." This bioorthogonal reaction is highly specific and efficient, enabling the stable labeling of a wide range of biomolecules, including proteins, antibodies, and peptides, for in vivo tracking and imaging. These application notes provide detailed protocols for the bioconjugation of **Sulfo-Cy7.5 alkyne** and its subsequent use in deep tissue imaging.

# **Physicochemical and Spectral Properties**

The properties of **Sulfo-Cy7.5 alkyne** make it an excellent candidate for deep tissue imaging. The following table summarizes its key characteristics based on data from various suppliers.



Property	Value	Notes
Excitation Maximum (λex)	~778 - 788 nm	The peak wavelength for light absorption.
Emission Maximum (λem)	~797 - 808 nm	The peak wavelength for fluorescence emission, ideal for deep tissue imaging.
Molar Extinction Coefficient (ε)	~222,000 cm <sup>-1</sup> M <sup>-1</sup>	A measure of how strongly the dye absorbs light at its excitation maximum.
Fluorescence Quantum Yield (Φ)	~0.21	Represents the efficiency of converting absorbed light into emitted fluorescence.
Molecular Formula	C48H48K3N3O13S4	
Molecular Weight	~1120.5 g/mol	_
Solubility	Water, DMSO, DMF	High water solubility is advantageous for biological applications.
Storage Conditions	-20°C in the dark, desiccated	Protect from light and moisture to maintain stability.

## **Experimental Protocols**

# Protocol 1: Bioconjugation of Azide-Modified Biomolecules with Sulfo-Cy7.5 Alkyne via CuAAC

This protocol describes the copper(I)-catalyzed click chemistry reaction to label an azide-containing biomolecule (e.g., a protein, peptide, or antibody) with **Sulfo-Cy7.5 alkyne**.

#### Materials:

- Azide-modified biomolecule
- Sulfo-Cy7.5 alkyne



- Copper(II) sulfate (CuSO4)
- Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA) ligand
- Sodium ascorbate
- Reaction Buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)
- DMSO or DMF (for dissolving dye)
- Purification column (e.g., size-exclusion chromatography)

#### Procedure:

- Preparation of Stock Solutions:
  - Prepare a 10 mM stock solution of Sulfo-Cy7.5 alkyne in DMSO or DMF.
  - Prepare a 100 mM stock solution of CuSO4 in water.
  - Prepare a 200 mM stock solution of THPTA ligand in water.
  - Prepare a 100 mM stock solution of sodium ascorbate in water. This solution should be made fresh.
  - Dissolve the azide-modified biomolecule in the reaction buffer at a concentration of 1-5 mg/mL.
- Copper Catalyst Preparation:
  - In a microcentrifuge tube, mix the CuSO4 and THPTA stock solutions in a 1:2 molar ratio.
  - Allow the mixture to stand at room temperature for a few minutes to form the copper(I) complex.
- Conjugation Reaction:

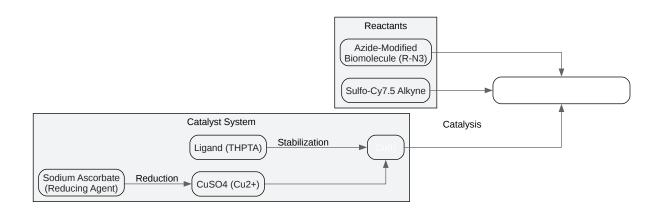
### Methodological & Application





- In a separate reaction tube, combine the azide-modified biomolecule solution with the Sulfo-Cy7.5 alkyne stock solution. A molar ratio of 1:4 to 1:10 (biomolecule to dye) is a good starting point, but may need optimization.
- Add the pre-formed copper-ligand complex to the reaction mixture. A final concentration of
  25 equivalents relative to the azide is recommended.
- Initiate the reaction by adding the freshly prepared sodium ascorbate solution. A final concentration of 40 equivalents relative to the azide is recommended.
- Gently mix the reaction and incubate at room temperature for 30-60 minutes, protecting the mixture from light.
- Purification of the Conjugate:
  - Following incubation, purify the Sulfo-Cy7.5-labeled biomolecule from excess dye and reaction components.
  - Size-exclusion chromatography is a common and effective method for this purification step.
  - Collect the fractions containing the labeled biomolecule, which can be identified by its characteristic color and absorbance at both 280 nm (for protein) and ~780 nm (for the dye).





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Caption: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction.

## **Protocol 2: In Vivo Deep Tissue Imaging**

This protocol provides a general workflow for in vivo imaging in a small animal model (e.g., mouse) using the purified Sulfo-Cy7.5-labeled biomolecule.

#### Materials:

- Purified Sulfo-Cy7.5-labeled biomolecule
- Small animal model (e.g., BALB/c nude mice, 6-8 weeks old)
- Anesthetic (e.g., isoflurane or ketamine/xylazine cocktail)
- In vivo imaging system equipped for NIR fluorescence detection (excitation ~780 nm, emission ~810 nm)
- Sterile, biocompatible solvent (e.g., PBS)



#### Procedure:

#### Animal Preparation:

- House the animals in a specific pathogen-free (SPF) environment with ad libitum access to food and water.
- If using a tumor model, allow tumors to reach the desired size (e.g., 50-80 mm³) before imaging.

#### Probe Administration:

- Dilute the purified Sulfo-Cy7.5-labeled biomolecule in a sterile, biocompatible solvent to the desired concentration.
- A typical dosage for cyanine dyes is in the range of 0.5-5 mg/kg body weight, but the optimal dose should be determined empirically.
- Anesthetize the mouse using isoflurane or another appropriate anesthetic.
- $\circ$  Administer the labeled biomolecule, typically via intravenous (IV) injection into the tail vein. The injection volume is usually 100-200  $\mu$ L.

#### In Vivo Imaging:

- Place the anesthetized mouse in the imaging chamber of the in vivo imaging system.
- Acquire images at various time points post-injection to monitor the biodistribution and target accumulation of the labeled biomolecule. Imaging can begin shortly after injection and continue for several hours to days, depending on the clearance rate of the probe.
- Set the imaging system parameters for Sulfo-Cy7.5 detection (e.g., excitation filter ~770 nm, emission filter ~790 nm long-pass).
- Capture fluorescence images and, if available, a photographic image for anatomical reference.

#### Data Analysis:

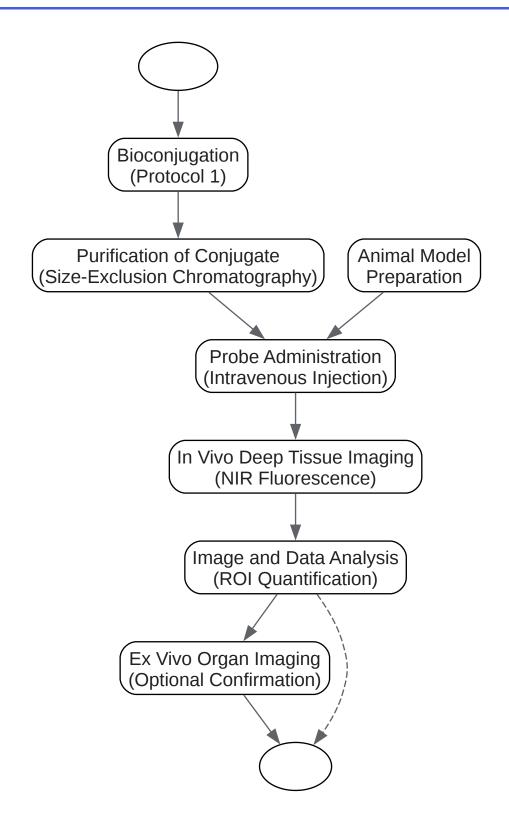
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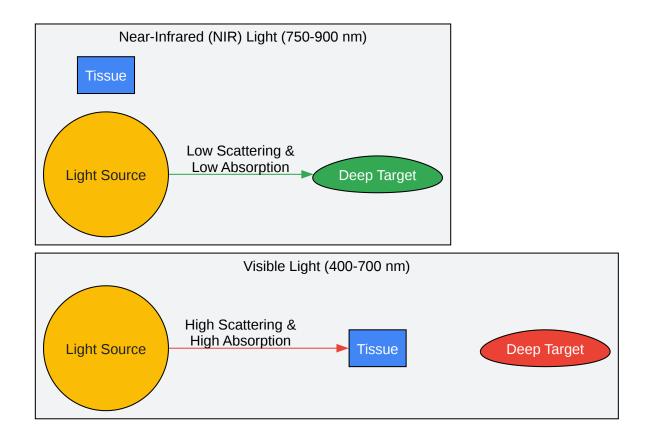


- Quantify the fluorescence signal in regions of interest (ROIs), such as the tumor and other organs.
- Analyze the biodistribution of the probe over time to assess target specificity and clearance.
- After the final imaging session, organs can be dissected for ex vivo imaging to confirm the in vivo findings.









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